

Application Notes and Protocols for IR-825

Photothermal Therapy in Mice

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Compound of Interest

Compound Name: IR-825

Cat. No.: B15554104

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Introduction

Photothermal therapy (PTT) is an emerging and minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing tumor cell ablation. **IR-825**, a cyanine dye with strong absorbance in the NIR region, is a promising photothermal agent. However, its poor stability in aqueous solutions necessitates the use of nanocarriers for effective in vivo delivery. This document provides a detailed protocol for the formulation of **IR-825** loaded into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their application in the photothermal treatment of tumors in a murine model. The protocols and data presented are synthesized from established methodologies to guide researchers in preclinical PTT studies. While **IR-825** is the primary subject, data from the closely related dye IR-820 is used to provide a comprehensive protocol, given their similar properties and applications.

Data Presentation

Table 1: Physicochemical Properties of IR-820-PLGA Nanoparticles

Parameter	Value	Reference
Hydrodynamic Diameter	60 ± 10 nm	[1]
Surface Charge (Zeta Potential)	-40 ± 6 mV	[1]
Encapsulation Efficiency	90%	[1]
Drug Loading Capacity	18%	[1]

Table 2: In Vivo Photothermal Therapy Parameters

Parameter	Value	Reference
Animal Model	Triple-Negative Breast Cancer (TNBC) in nude mice	[1]
Nanoparticle Formulation	IR-820-PLGA Nanoparticles	[1]
Administration Route	Intravenous (tail vein) injection	[1]
Time Between Injection and Irradiation	24 hours	[1]
Laser Wavelength	808 nm or 810 nm	[1]
Laser Power Density	1.5 W/cm ²	[1]
Irradiation Duration	5 minutes	[1]

Table 3: Tumor Temperature Changes During Photothermal Therapy

Treatment Group	Peak Tumor Temperature (°C)	Reference
Saline + Laser	~38	[1]
Free IR-820 + Laser	~42	[1]
IR-820-PLGA NPs + Laser	~50	[1]

Table 4: Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g)

Organ	2 hours post-injection	24 hours post-injection	48 hours post-injection
Tumor	~2.0	~5.0	~4.5
Liver	~15.0	~12.0	~10.0
Spleen	~10.0	~8.0	~6.0
Lungs	~5.0	~3.0	~2.0
Kidneys	~3.0	~2.0	~1.5
Heart	~1.0	~0.8	~0.5
Blood	~8.0	~1.0	~0.5

(Note: This table is a representative compilation based on typical nanoparticle biodistribution patterns and is intended for illustrative purposes. Actual values can vary based on the specific nanoparticle formulation and animal model.)

Experimental Protocols

Preparation of IR-820-PLGA Nanoparticles

This protocol describes the synthesis of IR-820-loaded PLGA nanoparticles using the single emulsion solvent evaporation method.[\[1\]](#)

Materials:

- Poly(lactic-co-glycolic acid) (PLGA, 50:50, carboxylic acid terminated)
- IR-820 dye
- Acetone
- Methanol
- Distilled water
- Centrifugal filtration devices (10 kDa MWCO)

Procedure:

- Dissolve PLGA in acetone to a final concentration of 1 mg/mL.
- Prepare a stock solution of IR-820 dye in methanol at a concentration of 0.5 mg/mL.
- Add the IR-820 stock solution to the PLGA solution to achieve a final IR-820 concentration of 0.5 mg/mL.
- While stirring, add the PLGA/IR-820 organic solution dropwise to distilled water at a volume ratio of 1:3 (organic:aqueous).
- Continue stirring the resulting emulsion for 2 hours to allow for the evaporation of acetone.
- Purify the nanoparticles by transferring the suspension to centrifugal filtration devices.
- Centrifuge at 4200 x g for 30 minutes to separate the nanoparticles from unencapsulated IR-820 and residual solvent.
- Resuspend the purified nanoparticles in the desired buffer (e.g., PBS) for in vivo administration.

Animal Model Establishment

This protocol outlines the establishment of a subcutaneous tumor model in mice.

Materials:

- Female nude mice (4-6 weeks old)
- Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Syringes and needles

Procedure:

- Culture TNBC cells in standard cell culture conditions until they reach 80-90% confluency.
- Harvest the cells by trypsinization and resuspend them in PBS at a concentration of 1×10^7 cells/mL.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Inject 100 μ L of the cell suspension (1×10^6 cells) subcutaneously into the flank of each mouse.
- Monitor the mice regularly for tumor growth. Tumors are typically ready for treatment when they reach a volume of 50-100 mm³.

In Vivo Photothermal Therapy

This protocol details the procedure for administering the IR-820-PLGA nanoparticles and performing photothermal therapy.

Materials:

- Tumor-bearing mice
- IR-820-PLGA nanoparticle suspension in PBS

- Near-infrared diode laser (808 nm) with a fiber optic cable
- Infrared thermal imaging camera
- Anesthetic (e.g., isoflurane)

Procedure:

- Administer the IR-820-PLGA nanoparticle suspension to the tumor-bearing mice via tail vein injection. The dosage should be optimized, but a typical starting point is 10 mg/kg.
- Allow the nanoparticles to circulate and accumulate in the tumor for 24 hours.[\[1\]](#)
- Anesthetize the mice and place them on a platform for laser irradiation.
- Position the fiber optic cable of the laser perpendicular to the tumor surface.
- Monitor the temperature of the tumor and surrounding tissue using an infrared thermal imaging camera.
- Irradiate the tumor with the 808 nm laser at a power density of 1.5 W/cm² for 5 minutes.[\[1\]](#)
- After irradiation, allow the mice to recover from anesthesia in a warm environment.

Assessment of Therapeutic Efficacy

This protocol describes methods to evaluate the effectiveness of the photothermal therapy.

Materials:

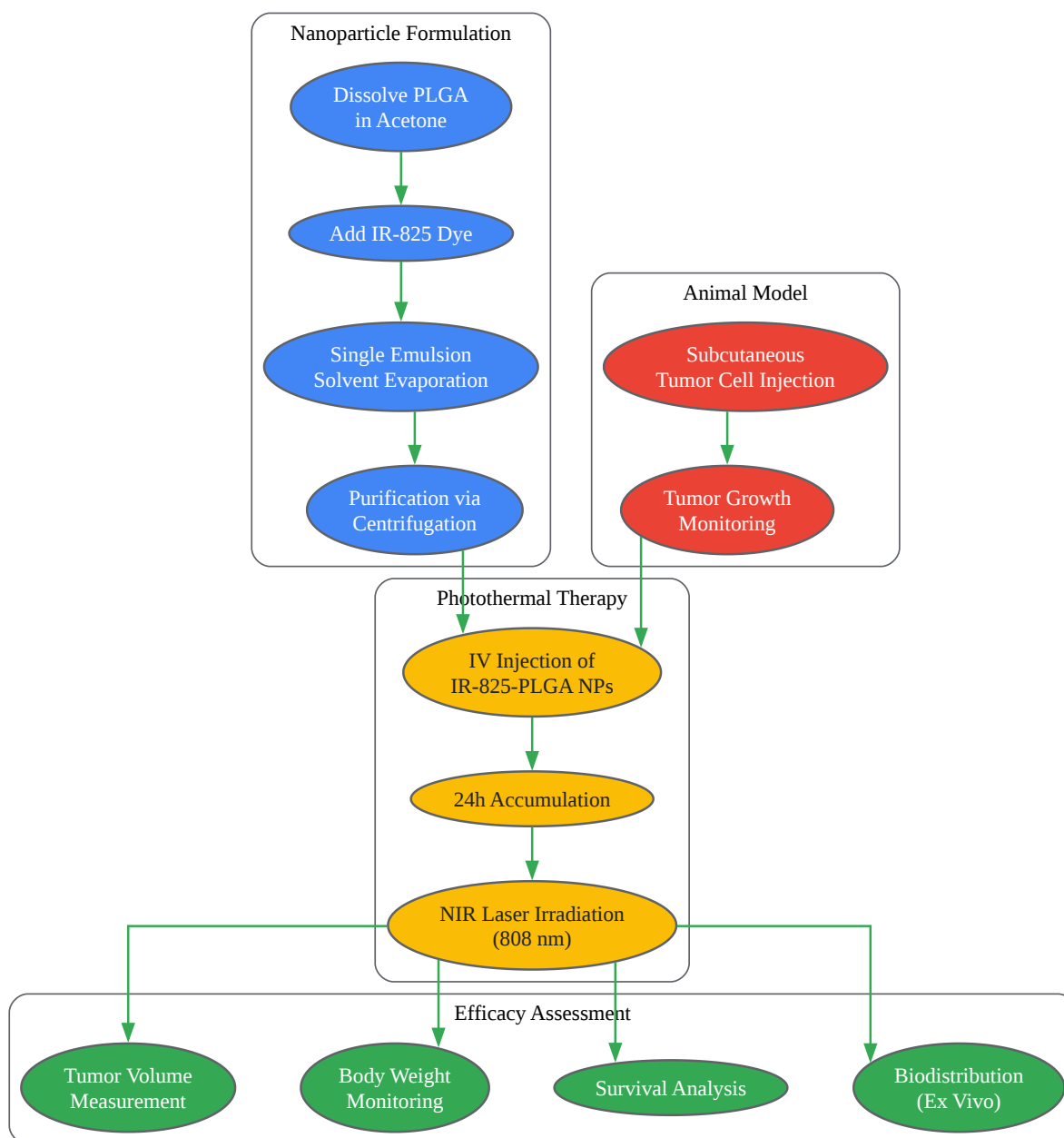
- Calipers
- Scale for measuring body weight

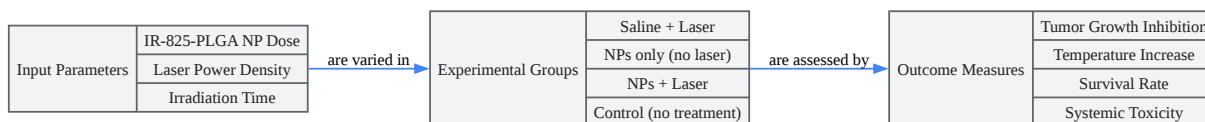
Procedure:

- Tumor Volume Measurement:
 - Measure the length (L) and width (W) of the tumors using calipers every 2-3 days.

- Calculate the tumor volume using the formula: $\text{Volume} = (L \times W^2)/2$.
- Plot the average tumor volume of each treatment group over time to generate tumor growth curves.
- Body Weight Monitoring:
 - Measure the body weight of each mouse every 2-3 days to assess systemic toxicity. Significant weight loss may indicate adverse effects of the treatment.
- Survival Analysis:
 - Monitor the mice daily for signs of distress or until they reach a predetermined endpoint (e.g., tumor volume exceeding a certain limit).
 - Record the date of death or euthanasia for each mouse.
 - Generate Kaplan-Meier survival curves to compare the survival rates between different treatment groups.

Visualizations





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References

- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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